3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
“3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H9BrFNO2 . It has a molecular weight of 262.08 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid . .Scientific Research Applications
Anticancer Applications
Studies on similar bromo and fluoro substituted compounds emphasize their role in the design and development of anticancer drugs. For instance, a review on the structure-activity relationship of natural and synthetic antimetastatic compounds indicates that substituents like fluoro, methoxy, and bromo can significantly impact anticancer activity. These functional groups are known to enhance antimigration and antiproliferation activities, suggesting that 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide could potentially be explored for anticancer applications (Liew et al., 2020).
Synthesis and Drug Development
In the realm of synthetic chemistry and drug development, compounds featuring bromo and fluoro groups are crucial intermediates. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, demonstrates the importance of such compounds in pharmaceutical synthesis (Qiu et al., 2009). This underscores the potential utility of this compound in the synthesis of pharmaceuticals.
Imaging and Diagnostic Applications
Research on fluorinated compounds, especially in the context of molecular and functional imaging, suggests that bromo and fluoro derivatives can be valuable in diagnostic applications. For example, studies on the action of psychedelic drugs highlight the use of radiolabeled compounds for imaging purposes, indicating a potential research avenue for this compound in diagnostic imaging or as a tracer in biomedical research (Cumming et al., 2021).
Material Science Applications
The unique properties of fluorinated liquid crystals for commercial applications, as discussed in a comprehensive review, suggest that compounds like this compound could find applications in the development of new materials with tailored optical, electrical, or mechanical properties (Hird, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
If it behaves similarly to N-Methylbenzamide, it may inhibit the activity of PDE10A, thereby affecting the levels of cyclic nucleotides in the brain .
Biochemical Pathways
If it acts like N-Methylbenzamide, it could influence the cyclic nucleotide signaling pathway, which plays a crucial role in various cellular processes .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially alter the levels of cyclic nucleotides in the brain, influencing various cellular processes .
Properties
IUPAC Name |
3-bromo-5-fluoro-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRZFPDSMPZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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